1-(4-methoxy-3-methylbenzoyl)piperidine

説明

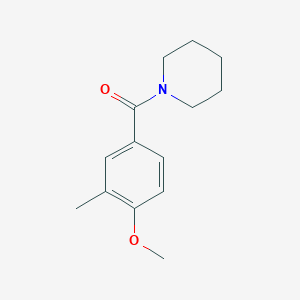

1-(4-Methoxy-3-methylbenzoyl)piperidine is a piperidine derivative featuring a benzoyl group substituted with a methoxy (-OCH₃) group at the para position and a methyl (-CH₃) group at the meta position of the aromatic ring. The piperidine core, a six-membered heterocyclic ring containing one nitrogen atom, confers conformational flexibility and basicity, enabling interactions with biological targets such as enzymes or receptors.

特性

IUPAC Name |

(4-methoxy-3-methylphenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11-10-12(6-7-13(11)17-2)14(16)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGZMRRWPCJRCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CCCCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy and methyl groups in the query compound enhance electron density on the aromatic ring, promoting π-π interactions and moderate lipophilicity.

- Substituent Position : The para-methoxy and meta-methyl arrangement creates a steric and electronic profile distinct from ortho- or meta-substituted analogues, influencing receptor-binding pocket compatibility .

Piperidine Derivatives with Varied Functional Groups

Trifluoromethyl-Substituted Analogues

1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride () incorporates a trifluoromethyl (-CF₃) group, which significantly increases lipophilicity and metabolic stability compared to the query compound’s methyl and methoxy groups. The -CF₃ group’s strong electronegativity alters electronic interactions, making it more suitable for targets requiring hydrophobic binding pockets .

Azepane vs. Piperidine Cores

1-(4-Nitrophenyl)azepane () replaces the six-membered piperidine ring with a seven-membered azepane. However, azepanes may exhibit slower metabolic clearance compared to piperidines .

Q & A

Q. What strategies optimize the selectivity of this compound derivatives for neurological targets?

- Methodology : Functional assays (e.g., calcium flux for GPCR activation) compare selectivity across receptor subtypes. Radioligand binding assays (e.g., -naloxone for opioid receptors) quantify affinity ratios. In vivo behavioral models (e.g., tail-flick test for analgesia) correlate target engagement with therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。